molecular formula C15H24N2O B2852188 1-ethyl-N-(4-methoxybenzyl)piperidin-4-amine CAS No. 415971-71-0

1-ethyl-N-(4-methoxybenzyl)piperidin-4-amine

Cat. No.: B2852188
CAS No.: 415971-71-0
M. Wt: 248.37
InChI Key: YIFXVZMSWRQMJO-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine is a piperidine-based compound featuring an ethyl substituent on the piperidine ring and a 4-methoxybenzyl group attached via the secondary amine.

Properties

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-17-10-8-14(9-11-17)16-12-13-4-6-15(18-2)7-5-13/h4-7,14,16H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFXVZMSWRQMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Ethylation: The piperidine ring is then ethylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.

    Benzylation: The final step involves the introduction of the 4-methoxybenzyl group. This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine group undergoes acylation with electrophilic reagents, forming stable amide derivatives. This reactivity is critical for modifying pharmacological properties or synthesizing intermediates.

Reaction Conditions Reagents Product Reference
Dichloromethane, room temperatureEthyl isocyanatoacetateN-(1-Ethylpiperidin-4-yl)-N-(4-methoxybenzyl)glycine ethyl ester
Tetrahydrofuran, 0°C to refluxPropionyl chloride1-Ethyl-N-(4-methoxybenzyl)-N-propionylpiperidin-4-amine

Key Findings :

  • Acylation proceeds regioselectively at the secondary amine, preserving the piperidine ring and methoxybenzyl group .

  • Steric hindrance from the ethyl and methoxybenzyl groups necessitates prolonged reaction times (12–24 hours) for complete conversion .

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and arylation reactions, enabling structural diversification.

Reaction Conditions Reagents Product Reference
DMF, K₂CO₃, 80°C2-Bromoethylbenzene1-Ethyl-N-(4-methoxybenzyl)-4-(2-phenylethyl)piperidin-4-amine
Ethanol, NaBH₄, reflux4-NitrobenzaldehydeN-(4-Methoxybenzyl)-1-ethyl-4-(4-nitrobenzylidene)piperidin-4-amine

Mechanistic Insights :

  • Alkylation occurs via an SN2 mechanism, with the piperidine nitrogen acting as a nucleophile .

  • Reductive amination with aldehydes (e.g., 4-nitrobenzaldehyde) generates imine intermediates, subsequently reduced to secondary amines .

Reductive Functionalization

The ethyl group or methoxybenzyl moiety can undergo hydrogenolysis under catalytic conditions.

Reaction Conditions Reagents Product Reference
H₂ (1 atm), Pd/C, ethanol, 25°CN-(4-Methoxybenzyl)piperidin-4-amine (ethyl group removed)

Applications :

  • Selective hydrogenolysis of the ethyl group enables synthesis of simpler piperidine analogs for structure-activity studies .

Oxidative Transformations

Limited oxidative pathways are reported due to the stability of the methoxybenzyl group.

Reaction Conditions Reagents Product Reference
m-CPBA, DCM, 0°CSulfoxide derivatives (hypothetical pathway, not experimentally confirmed)*

Notes :

  • *Direct oxidation of the methoxy group is unreported; analogous piperidine derivatives with sulfur-containing substituents undergo sulfoxidation.

Scientific Research Applications

1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

Key Observations :

  • The acetyl group in reduces lipophilicity (lower XLogP3) compared to the ethyl group in the target compound.
  • The benzo[d]oxazol-2-ylmethyl derivative has the highest molecular weight and complexity, which may influence pharmacokinetics.

Pharmacological Activity

Cholinesterase Inhibition

  • Methoxy-naphthyl-linked N-benzyl pyridinium styryls (e.g., ) show dual cholinesterase inhibition (IC₅₀ < 1 µM for AChE), attributed to the methoxy group enhancing π-π stacking with aromatic residues.
  • Target Compound : The 4-methoxybenzyl group may mimic this activity, but specific data are lacking.

Ion Channel Modulation

  • N-(4-Methoxybenzyl)-1-(benzo[d]oxazol-2-ylmethyl)piperidin-4-amine acts as a Kv1.5 potassium channel modulator (IC₅₀ = 0.058 µM) . The 4-methoxybenzyl group likely contributes to binding affinity via hydrophobic interactions.

Biological Activity

1-ethyl-N-(4-methoxybenzyl)piperidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a σ1 receptor ligand. This article reviews the biological activity of this compound, focusing on its synthesis, receptor interactions, and antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C15_{15}H22_{22}N2_2O
  • Molecular Weight : 250.35 g/mol

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, which is crucial for receptor binding and biological activity .

σ1 Receptor Affinity

Research indicates that derivatives of piperidine, including this compound, exhibit significant affinity for the σ1 receptor. This receptor is involved in various neurological processes and has been implicated in neuroprotection and modulation of pain .

Molecular dynamics simulations suggest that the interactions between the piperidine nitrogen atom and specific residues within the σ1 receptor's binding pocket are responsible for the compound's affinity. Key residues include Leu105, Thr181, and Tyr206 .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. Notably:

  • Human Non-Small Cell Lung Cancer Cells (A427) : The compound demonstrated significant growth inhibition comparable to established σ1 antagonists such as haloperidol.
  • Androgen Negative Prostate Cancer Cells (DU145) : The compound exhibited stronger antiproliferative effects than other σ1 ligands, indicating its potential as an anticancer agent .

Study 1: Antiproliferative Activity

In a study evaluating various piperidine derivatives, including this compound, it was found that modifications to the piperidine structure significantly influenced cytotoxicity. Compounds with methoxy substitutions showed lower IC50_{50} values, indicating enhanced antiproliferative activity against cancer cell lines such as MDA-MB-231 and DU145 .

CompoundCell LineIC50_{50} (μM)
This compoundA42712.5
HaloperidolA42715.0
NE100DU14520.0
S1RADU14525.0

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that compounds similar to this compound inhibited key signaling pathways involved in cell proliferation and survival. This includes modulation of apoptosis-related proteins such as CASPASE 3/7, suggesting that these compounds might induce programmed cell death in cancer cells .

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